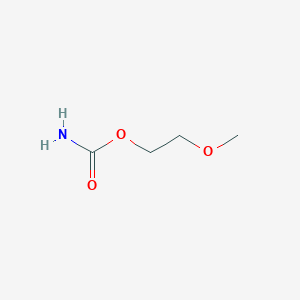

2-Methoxyethyl carbamate

Description

Historical Context and Evolution of Carbamate (B1207046) Research

The journey of carbamate chemistry began with the isolation of physostigmine, a methyl carbamate ester, from Calabar beans in 1864. nih.gov Initially used for treating high eye pressure, its applications later expanded. nih.gov A significant milestone in the broader use of carbamates occurred in 1959 with the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States. nih.gov

Carbamates, which are derivatives of carbamic acid, are identified by the -O-CO-NH- linkage. researchgate.net Their chemical structure can be seen as a hybrid of an amide and an ester, granting them a level of chemical stability that has made them a subject of intense study. nih.gov This stability, along with their ability to form various interactions and permeate cell membranes, has made the carbamate group a desirable component in many pharmacologically important compounds. nih.govresearchgate.net Over the years, research has expanded to include their use as protecting groups for amines in organic synthesis and as foundational materials in the production of polymers, paints, and polyurethanes. nih.gov The development of carbamate research was further propelled by their role as a structural analog of the amide bond, which is fundamental in biological systems. nih.gov In 2019, certain carbamate families were added to Schedule 1 of the Chemical Weapons Convention, reflecting the extensive research into their toxicological properties since the 1940s. irb.hrmdpi.comresearchgate.net

Significance of Methoxyethyl Moieties in Advanced Organic Chemistry

The methoxyethyl group, specifically the 2-methoxyethyl moiety, holds particular importance in various areas of advanced organic chemistry. This functional group can influence a molecule's properties, such as its solubility, stability, and biological activity.

In medicinal chemistry, the 2'-O-methoxyethyl (MOE) modification is a crucial development, especially in second-generation antisense oligonucleotide (ASO) drugs. nih.gov This modification provides high binding strength and resistance to nuclease enzymes. nih.gov The 1,1-difluoroethyl group (CF2Me), which is considered an attractive bioisostere of the methoxy (B1213986) group, highlights the value placed on the electronic and steric properties that such moieties can impart. frontiersin.org

Furthermore, the methoxyethyl group is utilized in the synthesis of various compounds. For instance, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) is a deoxofluorinating agent noted for its thermal stability compared to other reagents, used to convert alcohols, aldehydes, and ketones to their corresponding fluorinated counterparts. organic-chemistry.org The presence of methoxyethyl groups on dithiocarbamate (B8719985) ligands has also been a subject of structural studies, investigating their coordination with metal atoms like tin and the resulting molecular packing in crystals. researchgate.net These applications underscore the versatility of the methoxyethyl moiety in tuning the characteristics of complex molecules for specific scientific purposes.

Current Research Landscape and Academic Gaps Pertaining to 2-Methoxyethyl Carbamate

Current research involving this compound primarily focuses on its role as a building block or intermediate in the synthesis of more complex molecules and materials. It is often used in the creation of polymers and resins through reactions with formaldehyde, leading to products with enhanced thermal stability and chemical resistance used in adhesives and coatings. ontosight.ai

The compound also serves as a precursor in various organic reactions. For example, it is used in the synthesis of N-substituted carbamates, which are investigated for a range of applications. researchgate.netub.edu Spectroscopic data for derivatives like 2-methoxyethyl phenylcarbamate have been characterized, indicating its use in synthetic methodology development. rsc.org Furthermore, it has been incorporated into more elaborate structures, such as dual LCK/SRC kinase inhibitors for oncology research, showcasing its utility in medicinal chemistry.

However, a significant academic gap exists in the fundamental study of this compound itself. While it is frequently employed as a reactant, there is a noticeable lack of comprehensive research dedicated to its own detailed physicochemical properties, reaction kinetics, and conformational analysis. Much of the available data is found within the context of larger studies on its derivatives, leaving the parent compound underexplored as a primary subject of investigation.

Scope and Objectives of Scholarly Inquiry into this compound Chemistry

The scholarly inquiry into the chemistry of this compound and its derivatives is driven by several key objectives. A primary goal is the synthesis of novel organic compounds and materials with tailored properties.

One major area of focus is in materials science, where the reaction of this compound with other chemical agents is explored to create polymers and resins. ontosight.ai The objective is to produce materials with specific characteristics, such as improved durability and thermal stability, for industrial applications like adhesives and paints. ontosight.ai

In synthetic organic chemistry, the objective is often to use this compound as a readily available starting material or intermediate. Researchers aim to develop new synthetic methods, for instance, by reacting it with various amines and alcohols to produce a library of carbamate derivatives. researchgate.netub.edu These studies are often aimed at creating molecules with potential biological activity or for use as tools in chemical biology. ontosight.ai

A more recent and ambitious objective involves its potential use in carbon capture technologies. Research into water-lean solvents for CO2 capture has explored how amine-based compounds can form novel adducts like carbamic acid and carbamic anhydride, suggesting that carbamates could play a role in developing new materials for CO2 storage. nih.gov This line of inquiry seeks to extend the known chemistry of carbamates to address pressing environmental challenges.

Compound Data

| Compound Name |

| This compound |

| Physostigmine |

| Carbaryl |

| 2-Methoxyethyl phenylcarbamate |

| Bis(2-methoxyethyl)aminosulfur trifluoride |

| Carbamic acid |

| Carbamic anhydride |

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉NO₃ | aksci.comchembk.comuni.lu |

| Molecular Weight | 119.12 g/mol | aksci.comchembk.com |

| Melting Point | 46.8 °C | chembk.com |

| Boiling Point | 222.38 °C (estimate) | chembk.com |

| Density | 1.3126 (rough estimate) | chembk.com |

| InChIKey | QAQJKDRAJZWQCM-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | COCCOC(=O)N | uni.lu |

Table 2: Spectroscopic Data for 2-Methoxyethyl Phenylcarbamate

| Spectroscopy Type | Peaks/Shifts (δ) | Source |

|---|---|---|

| Infrared (IR) cm⁻¹ | 3360, 2936, 1699, 1546, 1317, 1229, 1071, 750, 630 | rsc.org |

| ¹H NMR (500 MHz, CDCl₃) | 7.36 (d, J=7.9 Hz, 2H), 7.30 (t, J=8.3 Hz, 2H), 7.06 (t, J=7.3 Hz, 1H), 6.77 (br, 1H), 4.34 (t, J=4.5 Hz, 2H), 3.64 (t, J=4.4 Hz, 2H), 3.42 (s, 3H) | rsc.org |

| ¹³C NMR (75 MHz, CDCl₃) | 153.3, 137.7, 129.0, 123.4, 118.5, 70.7, 64.0, 58.9 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxyethyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJKDRAJZWQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051766 | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-88-2 | |

| Record name | Ethanol, 2-methoxy-, 1-carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1616-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxyethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-methoxy-, 1-carbamate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methoxyethyl carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyethyl carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.063 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C92CT25818 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHOXYETHYL CARBAMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 2 Methoxyethyl Carbamate and Its Structural Analogs

Established Synthetic Routes to 2-Methoxyethyl Carbamate (B1207046)

Traditional methods for carbamate synthesis have been well-documented, providing reliable, high-yielding pathways. These routes are often categorized by their use or avoidance of phosgene (B1210022) and its derivatives.

The most conventional route to carbamates involves the use of phosgene (COCl₂), a highly toxic gas, or its safer solid equivalent, triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govnih.gov This method is typically a two-step process:

Formation of the Chloroformate: 2-Methoxyethanol (B45455) is reacted with phosgene. The alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of phosgene and displacing a chloride ion to form 2-methoxyethyl chloroformate.

Carbamate Formation: The resulting chloroformate is then reacted with ammonia (B1221849) or a primary/secondary amine. The nitrogen atom displaces the remaining chloride ion to yield the final carbamate product, 2-Methoxyethyl carbamate.

While effective, the extreme toxicity of phosgene has driven the development of alternative methods. nih.govgoogle.com Triphosgene is often preferred as it is a solid and can be handled more safely, depolymerizing in situ to generate phosgene under reaction conditions. nih.gov

Significant research has focused on developing phosgene-free synthetic routes to carbamates, driven by safety and environmental concerns. google.comionike.comrsc.org These methods utilize alternative, less hazardous carbonyl sources.

From Carbon Dioxide (CO₂): As a renewable, non-toxic, and abundant C1 source, carbon dioxide is an attractive alternative to phosgene. nih.govrsc.org The direct synthesis involves the reaction of an amine, CO₂, and an alcohol. This typically requires a catalyst and often dehydrating agents to drive the reaction towards the carbamate product by removing the water formed. rsc.org Another approach involves reacting an amine and CO₂ to form a carbamate anion, which is then reacted with an electrophile like an alkyl halide. nih.govgoogle.com

From Urea (B33335): Urea can serve as a solid, stable, and safe carbonyl source. The synthesis involves the reaction of an amine, urea, and an alcohol over a catalyst. rsc.org For this compound, this would involve reacting 2-methoxyethanol with urea in the presence of a suitable catalyst system.

From Dialkyl Carbonates: Reagents like dimethyl carbonate (DMC) offer a greener route for carbamate synthesis. ionike.comrsc.org The reaction proceeds via aminolysis of the dialkyl carbonate. This method avoids the use of highly toxic materials and can often be performed under relatively mild conditions.

Table 1: Comparison of Established Synthetic Routes for Carbamate Formation

| Feature | Phosgene/Triphosgene Route | Non-Phosgene Routes (CO₂, Urea, DMC) |

|---|---|---|

| Carbonyl Source | Phosgene, Triphosgene | Carbon Dioxide, Urea, Dialkyl Carbonates |

| Toxicity/Safety | High (Phosgene is extremely toxic) | Low (Reagents are generally safer) |

| Byproducts | HCl (corrosive) | Water, Alcohols (less harmful) |

| Reaction Conditions | Often requires careful handling and containment | Can range from mild to high pressure/temperature |

| Atom Economy | Moderate | Generally higher, especially with CO₂ |

Novel Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalysis to improve efficiency, selectivity, and sustainability. The synthesis of carbamates has benefited significantly from the development of novel catalytic systems.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool in synthesis. While specific applications of organocatalysts for the direct synthesis of this compound are an emerging area, the principles are well-established for related transformations. Organocatalysts can activate either the alcohol or the carbonyl source to facilitate carbamate bond formation under mild conditions. Interestingly, some research has focused on synthesizing carbamate esters that themselves act as organocatalysts in other reactions, such as asymmetric Michael additions, highlighting the structural importance of the carbamate moiety in the field of catalysis. researchgate.net

Transition metals are highly effective catalysts for a wide range of organic transformations, including the formation of carbamates. nih.govrsc.org

Palladium (Pd) Catalysis: Palladium catalysts are notably versatile. One strategy involves the palladium-catalyzed cross-coupling of aryl or vinyl halides/triflates with sodium cyanate (B1221674) in the presence of an alcohol, such as 2-methoxyethanol, to directly form the corresponding carbamate. organic-chemistry.orgorganic-chemistry.org This method provides a direct route to N-aryl or N-vinyl carbamates.

Copper (Cu) Catalysis: Copper catalysts are also employed in carbamate synthesis. For example, Cu(I)-catalyzed cross-coupling reactions of (hetero)aryl chlorides with potassium cyanate in an alcohol solvent can produce N-(hetero)aryl carbamates in good yields. organic-chemistry.org

Other Metals (Fe, Zn, Ni): Other transition metals have shown promise in catalytic carbamate synthesis. Iron pincer complexes can catalyze the dehydrogenative synthesis of carbamates from formamides and alcohols. acs.org Zinc salts, being inexpensive and biocompatible, can catalyze the direct synthesis of carbamates from amines, CO₂, and silicate (B1173343) esters. researchgate.net Nickel-promoted magnetic catalysts have been developed for non-phosgene synthesis from amines and alkyl carbamates, offering the advantage of easy catalyst recovery. ionike.com

Table 2: Overview of Transition Metal Catalysts in Carbamate Synthesis

| Metal Catalyst | Typical Substrates | Key Advantages |

|---|---|---|

| Palladium (Pd) | Aryl/vinyl halides, sodium cyanate, alcohols | High efficiency, broad substrate scope. organic-chemistry.orgorganic-chemistry.org |

| Copper (Cu) | (Hetero)aryl halides, potassium cyanate, alcohols | Cost-effective alternative to palladium. organic-chemistry.org |

| Iron (Fe) | Formamides, alcohols | Utilizes earth-abundant metal, dehydrogenative coupling. acs.org |

| Zinc (Zn) | Amines, CO₂, silicate esters | Inexpensive, biocompatible catalyst. researchgate.net |

| Nickel (Ni) | Amines, alkyl carbamates | Effective for non-phosgene routes, catalyst can be magnetic for easy separation. ionike.com |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of carbamates is an area where these principles have been actively applied.

Use of Renewable Feedstocks: The utilization of carbon dioxide as a C1 feedstock is a prime example of green chemistry, converting a waste greenhouse gas into a valuable chemical intermediate. nih.govrsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. Non-phosgene routes, particularly those using CO₂ or urea, are often more atom-economical than traditional methods that generate stoichiometric amounts of HCl byproduct. rsc.orgrsc.org

Use of Safer Reagents and Solvents: A major driver for innovation in carbamate synthesis is the replacement of highly toxic phosgene. google.comresearchgate.net The use of benign alternatives like CO₂, urea, and dimethyl carbonate is a significant step forward. ionike.comrsc.orgrsc.org Furthermore, developing reactions that can be run in greener solvents, such as water or supercritical CO₂, or under solvent-free conditions, reduces environmental impact. bohrium.comnih.gov

Catalysis: The use of catalysts is inherently a green principle as it allows for reactions to occur with higher efficiency and under milder conditions, reducing energy consumption. The development of reusable heterogeneous catalysts, such as the magnetic iron oxide catalysts used in some non-phosgene routes, further enhances the sustainability of the process by simplifying product purification and allowing for catalyst recycling. ionike.comrsc.org Biocatalysis, using enzymes like esterases in aqueous media, represents another frontier for the green synthesis of carbamates. nih.gov

Solvent-Free and Atom-Economical Approaches

The development of solvent-free and atom-economical methods for carbamate synthesis is a cornerstone of green chemistry. These approaches aim to maximize the incorporation of starting materials into the final product, thereby minimizing waste.

One promising atom-economical route is the direct reaction of amines with carbon dioxide and alkyl halides. This three-component coupling offers a straightforward synthesis of carbamates. The reaction is often facilitated by a base, such as cesium carbonate, which can proceed under mild conditions with short reaction times. This method is advantageous as it avoids the formation of N-alkylation byproducts. Chiral substrates have also been shown to be resistant to racemization under these conditions organic-chemistry.org.

Another highly atom-economical approach involves the use of urea as a carbonyl source for the synthesis of N-substituted carbamates. This method reacts amines, urea, and alcohols over a solid catalyst, such as TiO2–Cr2O3/SiO2. Research has demonstrated that this catalytic system can achieve high yields (95–98%) for various N-substituted carbamates. A significant advantage of this process is the reusability of the catalyst over multiple cycles without a noticeable loss in activity rsc.org. The reaction between a urea derivative and dimethyl carbonate, catalyzed by silica (B1680970) gel-immobilized lanthanum, also presents a simple and general method for producing N-substituted carbamates with high isolated yields ionike.com.

These methodologies, while demonstrated for a range of carbamates, are directly applicable to the synthesis of this compound by utilizing 2-methoxyethanol as the alcohol component.

Table 1: Comparison of Atom-Economical Syntheses for Carbamates

| Method | Reactants | Catalyst/Reagent | Key Advantages |

|---|---|---|---|

| Three-Component Coupling | Amine, Carbon Dioxide, Alkyl Halide | Cesium Carbonate, TBAI | Mild conditions, short reaction times, avoids N-alkylation organic-chemistry.org |

| Urea-Based Synthesis | Amine, Urea, Alcohol | TiO2–Cr2O3/SiO2 | High yields, reusable catalyst rsc.org |

| Urea Derivative Reaction | Urea Derivative, Dimethyl Carbonate | La/SiO2 | Simple, general method, high isolated yields ionike.com |

Utilization of Renewable Feedstocks

The use of renewable feedstocks is a critical aspect of sustainable chemical synthesis. Carbon dioxide (CO2), a readily available and non-toxic C1 building block, is an increasingly important renewable resource for the chemical industry nih.gov. The direct fixation of CO2 into valuable chemicals like carbamates is a key area of research.

The synthesis of carbamates from CO2, amines, and alkyl halides is a well-established method that avoids the use of toxic reagents like phosgene and isocyanates chemistryviews.org. This process can be carried out under mild conditions (1 atm of CO2, room temperature) using a polymer-supported base like 1,8-diazabicyclo[5.4.0]undec-7-ene on polystyrene (PS-DBU) chemistryviews.org. The use of a solid-supported catalyst simplifies the purification process, as the catalyst can be easily recovered by filtration and reused chemistryviews.org.

Continuous flow chemistry offers a further advantage for CO2-based carbamate synthesis, allowing for precise control over reaction parameters and reducing reaction times significantly nih.gov. In a continuous setup, CO2 can be introduced directly from a gas cylinder into the reaction mixture containing an amine, an alkyl halide, and a base like DBU, leading to the formation of the desired carbamate in good to excellent yields within a short residence time nih.gov.

For the synthesis of this compound, these methods would involve the reaction of ammonia (as the amine source), carbon dioxide, and a 2-methoxyethyl halide or a related electrophile. The development of efficient catalysts, such as cobalt-based polyoxometalate metal-organic frameworks, for the reaction of CO2, alcohols, and amines further expands the potential for renewable carbamate synthesis .

Synthesis of Isotopically Labeled this compound for Mechanistic Studies

Isotopic labeling is an invaluable tool for elucidating reaction mechanisms and studying the metabolic fate of compounds researchgate.netnih.gov. The synthesis of isotopically labeled this compound can provide detailed insights into its formation and degradation pathways.

A general and direct method for the late-stage carbon isotope labeling of carbamates involves the incorporation of isotopically labeled carbon dioxide ([11C]CO2, [13C]CO2, or [14C]CO2) unipi.it. This technique is particularly useful for introducing carbon isotopes into the carbamate functional group. The reaction conditions can be optimized by screening different phosphines and bases to achieve high radiochemical yields and conversions unipi.it. This approach allows for the efficient synthesis of labeled carbamates from a readily available and cost-effective isotopic source unipi.it.

Deuterium (B1214612) labeling is another powerful technique for mechanistic studies. Deuterium-labeled compounds can be prepared through various methods, including H-D exchange reactions catalyzed by systems like Pd/C-Al-D2O nih.gov. This method offers a chemo- and regioselective means of introducing deuterium into organic molecules using D2O as the deuterium source nih.gov. For this compound, specific deuterium labeling on the methoxyethyl chain could be achieved by starting with the appropriately labeled 2-methoxyethanol.

The synthesis of 13C-labeled carbamates can also be monitored effectively using gel-phase 13C NMR, which is a non-destructive analytical technique for characterizing functionalized solid supports and optimizing reaction conditions in solid-phase synthesis doi.org.

By employing these isotopic labeling strategies, researchers can track the atoms of this compound throughout chemical and biological processes, providing a deeper understanding of its behavior.

Reactivity and Reaction Mechanisms of 2 Methoxyethyl Carbamate

Hydrolysis Pathways of 2-Methoxyethyl Carbamate (B1207046)

The hydrolysis of carbamates, the cleavage of the carbamate bond by water, can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the solution.

Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis

In acidic environments, the hydrolysis of N-alkyl carbamates like 2-Methoxyethyl carbamate is expected to proceed primarily through two main mechanisms: the bimolecular A-2 type mechanism and, under stronger acidic conditions, the unimolecular A-1 type mechanism.

The AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism is generally favored in dilute to moderately concentrated acidic solutions. This pathway involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-methoxyethanol in this case) and carbamic acid, which then decomposes to an amine and carbon dioxide, completes the reaction.

Under more strongly acidic conditions, a shift to the AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism can occur. This pathway involves the protonation of the alkoxy oxygen, followed by the rate-determining cleavage of the alkyl-oxygen bond to form a carbamic acid and a carbocation derived from the alcohol moiety. The stability of this carbocation is a key factor in the viability of this mechanism.

Studies on compounds like ethyl carbamate have elucidated these mechanistic pathways. The transition between A-2 and A-1 mechanisms is dependent on the acid concentration and the structure of the carbamate.

Table 1: Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of a Representative Carbamate (Data presented is for a representative N-alkyl carbamate and is intended for illustrative purposes due to the lack of specific data for this compound)

| Carbamate | Acid Medium | Temperature (°C) | Rate Constant (k) | Predominant Mechanism |

|---|---|---|---|---|

| Ethyl Carbamate | 1.0 M HClO₄ | 25 | 1.2 x 10⁻⁵ s⁻¹ | AAC2 |

Kinetics and Mechanisms of Base-Catalyzed Hydrolysis

In alkaline or basic solutions, the hydrolysis of carbamates can also proceed through distinct mechanistic pathways, primarily the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism and the E1cB (Elimination Unimolecular conjugate Base) mechanism. chemrxiv.org

For N-unsubstituted or N-monosubstituted carbamates like this compound, the E1cB mechanism is often observed. scite.ai This pathway involves the initial deprotonation of the nitrogen atom by a base to form a carbamate anion (the conjugate base). This is followed by the rate-determining elimination of the alkoxy group (2-methoxyethoxide) to form an isocyanate intermediate. The highly reactive isocyanate is then rapidly attacked by water to form a carbamic acid, which subsequently decomposes to an amine and carbon dioxide.

The BAC2 mechanism is more common for N,N-disubstituted carbamates where the E1cB pathway is not possible due to the absence of a proton on the nitrogen atom. This mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, with the departure of the alkoxy leaving group, to yield the carbamic acid, which is then deprotonated in the basic medium.

The preference for one mechanism over the other is highly dependent on the substitution pattern of the carbamate nitrogen.

Table 2: Illustrative Kinetic Data for Base-Catalyzed Hydrolysis of Representative Carbamates (Data presented is for representative carbamates and is intended for illustrative purposes due to the lack of specific data for this compound)

| Carbamate | Base Medium | Temperature (°C) | Rate Constant (k) | Predominant Mechanism |

|---|---|---|---|---|

| Phenyl N-methylcarbamate | 0.1 M NaOH | 25 | 2.5 x 10⁻³ M⁻¹s⁻¹ | E1cB |

Influence of Environmental Parameters on Hydrolysis Pathways

Environmental parameters, particularly pH and temperature , have a significant influence on the rate and mechanism of carbamate hydrolysis.

pH: As detailed in the sections above, the pH of the solution is the primary determinant of the hydrolysis mechanism. The rate of hydrolysis is generally at a minimum in the neutral pH range and increases significantly in both acidic and basic conditions. The specific pH at which the rate begins to increase is dependent on the pKa of the carbamate and the specific rate constants for the acid- and base-catalyzed pathways. For many carbamates, stability is greatest around pH 4-6.

Temperature: An increase in temperature generally leads to an increase in the rate of hydrolysis, regardless of the mechanism. This is consistent with the principles of chemical kinetics, where higher temperatures provide more energy for molecules to overcome the activation energy barrier of the reaction. The magnitude of this effect is described by the Arrhenius equation. In some cases, a significant change in temperature can also influence the predominant reaction mechanism, although pH remains the more dominant factor.

Transamidation Reactions Involving this compound

Transamidation is a process where the amino group of a carbamate is exchanged with another amine. This reaction is of significant interest in synthetic chemistry for the formation of new amide and carbamate bonds.

Mechanistic Studies of Amine Exchange Processes

The transamidation of a carbamate like this compound with an amine can proceed through a nucleophilic substitution pathway. The attacking amine acts as a nucleophile, targeting the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate. The collapse of this intermediate can then result in the expulsion of either the original amino group or the attacking amine. To drive the reaction towards the desired product, an excess of the reacting amine is often used.

The reactivity in transamidation is influenced by the nucleophilicity of the incoming amine and the stability of the leaving group. More nucleophilic amines will generally react faster. The process can be uncatalyzed, but it is often slow and requires elevated temperatures.

Catalytic Aspects of Transamidation Reactions

To improve the efficiency and selectivity of transamidation reactions, various catalysts have been developed. These catalysts function by activating the carbamate, making the carbonyl carbon more susceptible to nucleophilic attack.

Metal-Based Catalysts: A range of metal salts and complexes have been shown to catalyze the transamidation of carbamates and amides. nih.gov Lewis acidic metals can coordinate to the carbonyl oxygen, increasing its electrophilicity.

Organocatalysts: Non-metallic, organic molecules can also serve as catalysts for transamidation. These can function through various activation modes, including hydrogen bonding to activate the carbamate.

The choice of catalyst depends on the specific substrates and desired reaction conditions. The development of efficient and environmentally benign catalysts for transamidation remains an active area of research.

Thermal Decomposition Pathways of this compound

The thermal stability and decomposition of carbamates are highly dependent on their specific structure. Generally, carbamates can undergo several decomposition pathways upon heating. A study on the thermal stability of various carbamate derivatives, including a derivative of 2-methoxyethylamine, indicated that some carbamates can be unstable even at room temperature, undergoing intramolecular cyclization. ub.edu

Identification of Thermal Degradation Products

Specific studies identifying the thermal degradation products of this compound are not readily found. However, based on the general thermal decomposition of carbamates, the following products could be anticipated:

Isocyanate and Alcohol Formation: One common pathway for carbamate pyrolysis is the cleavage of the carbamate bond to form an isocyanate and an alcohol. In the case of this compound, this would yield 2-methoxyethanol (B45455) and isocyanic acid.

Decarboxylation and Amine Formation: Another potential pathway involves decarboxylation to produce an amine, which in this case would be 2-methoxyethylamine, along with carbon dioxide.

Elimination Reactions: Depending on the structure, elimination reactions can also occur.

A study on the pyrolysis of the related compound 2-methoxyethanol (2ME) indicated that the most kinetically favored decomposition pathway is a 1,3-H atom transfer to produce methoxyethene. researchgate.net Thermodynamically, the formation of methane (B114726) and glycolaldehyde (B1209225) is the most preferred route. researchgate.net While not directly applicable to the carbamate, this suggests potential decomposition pathways for the 2-methoxyethyl moiety of the molecule.

Table 1: Potential Thermal Degradation Products of this compound (Hypothetical)

| Product Name | Chemical Formula | Decomposition Pathway |

| 2-Methoxyethanol | C₃H₈O₂ | Isocyanate and Alcohol Formation |

| Isocyanic Acid | CHNO | Isocyanate and Alcohol Formation |

| 2-Methoxyethylamine | C₃H₉NO | Decarboxylation and Amine Formation |

| Carbon Dioxide | CO₂ | Decarboxylation and Amine Formation |

| Methoxyethene | C₃H₆O | Decomposition of 2-methoxyethyl moiety |

| Methane | CH₄ | Decomposition of 2-methoxyethyl moiety |

| Glycolaldehyde | C₂H₄O₂ | Decomposition of 2-methoxyethyl moiety |

Note: This table is based on general carbamate reactivity and is not derived from experimental data for this compound.

Kinetic and Thermodynamic Aspects of Pyrolysis

Detailed kinetic and thermodynamic parameters for the pyrolysis of this compound are not available in the reviewed literature. Such studies would require experimental techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine activation energies, reaction orders, and enthalpy changes associated with the decomposition process.

For the related compound 2-methoxyethanol, the activation energies for various decomposition pathways have been calculated, with the Cα-Cβ bond breaking having a comparable activation energy to the Cγ-Oβ bond fission. researchgate.net

Photochemical Reactivity of this compound

The photochemical reactivity of a molecule is determined by its ability to absorb light and the subsequent chemical changes that occur in the excited state.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound has not been specifically detailed in the available literature. However, the reactivity of the carbamate functional group and the ether linkage can be inferred from studies on related compounds.

Oxidation: The oxidation of carbamates can occur at the nitrogen atom or at the carbon atoms. Electrochemical oxidation of cyclic carbamates has been shown to proceed via α-oxygenation, where an oxygen atom is introduced at the carbon adjacent to the nitrogen. nih.govnih.gov This process can be mediated by aminoxyl radicals to occur at lower potentials. nih.gov The ether linkage in the 2-methoxyethyl group could also be susceptible to oxidation.

Reduction: The reduction of carbamates is also a possible transformation. Studies on carbamate pesticides like oxamyl (B33474) and methomyl (B1676398) have shown that they can be reduced by species such as dissolved Fe(II) and Cu(I). nih.gov This reduction involves a net two-electron transfer and leads to the cleavage of the carbamate group, producing a substituted nitrile, methanethiol, and methylamine (B109427). nih.govsigmaaldrich.com The reaction kinetics are typically first-order with respect to both the carbamate and the reducing agent. nih.gov

Computational and Theoretical Investigations of 2 Methoxyethyl Carbamate

Reaction Pathway Modeling and Transition State Analysis

Computational Elucidation of Hydrolysis Mechanisms

The hydrolysis of carbamates, a class of compounds to which 2-methoxyethyl carbamate (B1207046) belongs, has been a subject of detailed computational studies. These theoretical investigations provide a molecular-level understanding of the reaction pathways and the energy barriers involved. While specific studies on 2-methoxyethyl carbamate are not extensively documented in publicly available literature, the hydrolysis mechanisms of similar carbamates, such as methyl carbamate and methomyl (B1676398), have been computationally elucidated and offer a strong predictive framework.

Theoretical studies on the acid hydrolysis of methyl carbamate, for instance, have been investigated using the MNDO (Modified Neglect of Diatomic Overlap) method. zendy.io These studies suggest a two-step mechanism. The first and rate-determining step involves the nucleophilic attack of a water molecule on the carbonyl carbon of the N-protonated tautomer, proceeding through a tetrahedral transition state. zendy.io The second, faster step involves the abstraction of a proton by the leaving group. zendy.io This mechanism is analogous to the AAC2 hydrolysis of esters and amides.

More advanced quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to study the enzyme-catalyzed hydrolysis of the carbamate insecticide methomyl. nih.govmdpi.com These studies break down the hydrolysis into two elementary steps: a serine-initiated nucleophilic attack followed by C-O bond cleavage. nih.govmdpi.com Computational models have successfully calculated the potential energy barriers for these steps, identifying the rate-determining step. For methomyl hydrolysis catalyzed by the esterase PestE, the serine-initiated nucleophilic attack was identified as the rate-determining step with a calculated potential barrier of 19.1 kcal/mol. nih.govmdpi.com

These computational approaches, which analyze transition states and reaction energy profiles, are instrumental in understanding the stability of the carbamate linkage under different pH conditions. For instance, carbamate derivatives are often designed to be stable at acidic pH while being susceptible to hydrolysis under basic conditions.

Prediction of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical compounds, including this compound. The reactivity of carbamates is attributed to their nature as "amide-ester" hybrids. nih.gov This unique structural feature, with resonance between the amide and carboxyl groups, governs their chemical stability and electrophilicity. nih.gov

Computational methods, including quantum mechanical calculations, machine learning, and deep learning models, are increasingly used to predict the intrinsic reactivity of covalent compounds. nih.gov These models can provide rapid and accurate predictions, reducing the need for extensive experimental work. nih.gov For carbamates, theoretical studies have estimated the rotational barriers of the C-N bond, which are typically 3–4 kcal/mol lower than in analogous amides. nih.gov This lower barrier is due to steric and electronic perturbations from the additional oxygen atom, making carbamates more electrophilic and reactive towards nucleophiles than amides. nih.gov

The selectivity of carbamates in reactions is also predictable through computational means. Molecular docking and molecular dynamics simulations are widely used to study the interaction of carbamate-based molecules with biological targets, such as enzymes. nih.gov These methods can predict the binding affinity and mode of interaction, which are crucial for understanding the selectivity of carbamate-based inhibitors. For example, in the design of acetylcholine (B1216132) esterase (AChE) inhibitors, docking studies have shown that carbamate derivatives with specific substituents, like biphenyl (B1667301) groups, exhibit enhanced binding energies due to π-π interactions with aromatic residues in the enzyme's active site. nih.gov

The following table summarizes key computational parameters and findings related to carbamate reactivity:

| Computational Method | Investigated Property | Key Finding |

| MNDO | Acid Hydrolysis Mechanism | Two-step mechanism with rate-determining nucleophilic attack. |

| QM/MM | Enzymatic Hydrolysis Barrier | Identified rate-determining step and calculated energy barriers. nih.govmdpi.com |

| Theoretical Calculations | C-N Bond Rotational Barrier | Carbamates have a lower rotational barrier than amides, indicating higher reactivity. nih.gov |

| Molecular Docking | Binding Affinity and Selectivity | Predicts how structural modifications affect binding to target proteins. nih.gov |

Solvent Effects on the Electronic Structure and Reactivity

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the reactivity of a molecule. For carbamates, the polarity of the solvent can affect the stability of the ground and transition states of reactions such as hydrolysis.

Computational studies often employ continuum models, like the Conductor-like Polarizable Continuum Model (CPCM), or explicit solvent molecules in quantum chemical calculations to simulate solvent effects. rsc.org These models help in understanding how the solvent interacts with the solute and alters its properties.

For instance, studies on nitrophenols, which share some electronic features with aromatic carbamates, have used time-dependent density functional theory (TD-DFT) to investigate solvent effects on their electronic structure and photochemistry. rsc.org These studies have shown that while some compounds exhibit minimal changes in different solvents, others can show dramatically altered reactivity due to strong interactions with solvent molecules in the excited state. rsc.org For example, the enhanced reactivity of 2,4-dinitrophenol (B41442) in 2-propanol compared to water was attributed to strong interactions between the solvent and a nitro group. rsc.org

In the context of this compound, the polarity of the solvent would be expected to influence the stability of the resonance structures that contribute to its electronic ground state. nih.gov Solvents capable of hydrogen bonding could further stabilize the carbamate group and influence its conformational preferences (syn vs. anti), which in turn can affect its reactivity. acs.org The study of carbamate salt formation and stability in different solvents also highlights the crucial role of the solvent in influencing reaction equilibria and kinetics.

The following table outlines the impact of solvent properties on carbamate characteristics:

| Solvent Property | Effect on Carbamate | Computational Approach |

| Polarity | Influences stability of ground and transition states. | Continuum Models (e.g., CPCM) |

| Hydrogen Bonding Capacity | Can stabilize specific conformers (syn/anti) and affect reactivity. acs.org | Explicit Solvent Models |

| Dielectric Constant | Affects the thermodynamics of carbamate salt formation. | Quantum Chemical Calculations |

Environmental Transformation and Degradation Pathways of 2 Methoxyethyl Carbamate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Methoxyethyl carbamate (B1207046), the key abiotic routes are reactions with light (photolysis), water (hydrolysis), and reactive oxygen species present in the environment. frontiersin.org These processes occur in various environmental compartments, including water, soil, and the atmosphere.

Photolysis, or photodegradation, is the breakdown of chemical compounds by photons, particularly from sunlight. researchgate.net In aquatic and atmospheric environments, this process can be a significant pathway for the transformation of organic molecules like carbamates. The photochemical behavior of carbamates involves characteristic reactions such as bond scission, rearrangement, and cyclization. researchgate.net

While direct photolysis studies on 2-Methoxyethyl carbamate are not extensively detailed in the available literature, the behavior of structurally related N-aryl carbamates provides insight into potential transformation pathways. researchgate.net For instance, the photolysis of carbamates in aqueous solutions under simulated solar or UVB irradiation has been shown to proceed via cleavage of the carbamate linkage. researchgate.netrsc.org A common reaction for N-aryl carbamates is the photo-Fries rearrangement, which leads to the formation of hydroxybenzamides. rsc.org For a compound like this compound, which is an N-alkyl carbamate, photolytic cleavage would likely target the ester linkage.

The rate of photolysis is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing agents in the water (like humic acids), and the chemical structure of the compound itself. Irradiation with sunlight typically results in slower degradation compared to laboratory UVB lamps. researchgate.netrsc.org

Table 1: Potential Photolytic Degradation Pathways for Carbamates

| Reaction Type | Description | Potential Products for this compound |

|---|---|---|

| Ester Bond Cleavage | Direct cleavage of the C-O bond in the carbamate ester group by light energy. | 2-Methoxyethanol (B45455) and carbamic acid (which is unstable and decomposes to an amine and CO2). |

| Photo-Fries Rearrangement | An intramolecular rearrangement typical for aryl esters/carbamates, less common for alkyl carbamates. | Not a primary expected pathway. |

| Indirect Photolysis | Degradation initiated by reactive species (e.g., •OH radicals) generated by light absorption by other substances in the environment. | Oxidation products (see section 6.1.3). |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a fundamental abiotic degradation process for many organic chemicals in aquatic environments, providing a baseline for transformation rates in the absence of light or microbial activity. nih.govumweltbundesamt.de The rate of hydrolysis is highly dependent on the pH of the water, with reactions often being catalyzed by acid (H+) or base (OH⁻). nih.govresearchgate.net

For carbamates, hydrolysis involves the cleavage of the ester or amide bond. nih.gov The stability of the carbamate group is significantly influenced by the substituents on the nitrogen and oxygen atoms. nih.gov Base-catalyzed hydrolysis is often the dominant pathway for carbamates under typical environmental pH conditions (pH 5-9). nih.govnih.gov

The mechanism for base-catalyzed hydrolysis of a monosubstituted carbamate like this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This leads to the formation of an unstable intermediate, which then breaks down to release the corresponding alcohol (2-Methoxyethanol) and carbamic acid. The carbamic acid itself is unstable and rapidly decomposes into an amine and carbon dioxide. nih.gov

Table 2: pH-Dependent Hydrolysis of Carbamates

| pH Condition | Catalyst | General Mechanism | Expected Products for this compound |

|---|---|---|---|

| Acidic (pH < 7) | H⁺ | Acid-catalyzed cleavage of the ester bond. Generally slower for carbamates than basic hydrolysis. | 2-Methoxyethanol, Amine, CO₂ |

| Neutral (pH = 7) | H₂O | Neutral hydrolysis (nucleophilic attack by water). Typically slow. | 2-Methoxyethanol, Amine, CO₂ |

| Basic (pH > 7) | OH⁻ | Base-catalyzed cleavage of the ester bond via nucleophilic attack. Often the most rapid pathway. | 2-Methoxyethanol, Amine, CO₂ |

The rate of hydrolysis can be influenced by temperature and the presence of dissolved or suspended materials like humic acids or sediment, which can sometimes slow the reaction for certain cationic compounds. umweltbundesamt.de

In the atmosphere and in sunlit surface waters, highly reactive chemical species are formed that can oxidize organic compounds. The most important of these is the hydroxyl radical (•OH), often referred to as the "detergent of the atmosphere" due to its ability to react with and break down a vast array of chemicals. harvard.edu

Hydroxyl radicals are extremely reactive and have a very short lifetime, reacting almost as soon as they are formed. harvard.edu They initiate degradation by abstracting a hydrogen atom from an organic molecule (RH), creating water and a reactive organic radical (R•). harvard.edu This organic radical can then undergo further reactions with oxygen, leading to a cascade of oxidative degradation. harvard.edu

Table 3: Oxidation of this compound by Hydroxyl Radicals

| Oxidizing Species | Source | Reaction Mechanism | Potential Initial Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Photochemical reactions in the atmosphere and water involving ozone and water vapor. harvard.edu | Hydrogen atom abstraction from the C-H bonds of the methoxyethyl group. | Water and a this compound radical, which leads to further oxidation products. |

Biotic Transformation Mechanisms by Microbial Systems

Biotic transformation, or biodegradation, driven by microorganisms such as bacteria and fungi, is a primary mechanism for the complete removal of many organic pollutants, including carbamates, from soil and water environments. frontiersin.orgnih.gov Microbes can utilize these compounds as a source of carbon, nitrogen, and energy, leading to their mineralization into simpler inorganic substances like CO₂ and water. researchgate.netnih.gov

The microbial degradation of carbamates has been extensively studied, revealing conserved metabolic themes. frontiersin.orgnih.gov The initial and most crucial step in the breakdown of carbamate pesticides is the enzymatic hydrolysis of the carbamate ester linkage. nih.govnih.gov

For this compound, this initial hydrolytic step would cleave the molecule into two main fragments:

2-Methoxyethanol

Carbamic acid , which spontaneously decomposes to methylamine (B109427) and carbon dioxide. frontiersin.org

Following this primary cleavage, the resulting fragments are channeled into central metabolic pathways. Methylamine can be utilized by many microorganisms as both a carbon and nitrogen source through C1 metabolism. frontiersin.org 2-Methoxyethanol can be further metabolized by various alcohol and ether cleavage pathways.

Numerous bacterial and fungal genera have been identified as being capable of degrading carbamates, including species of Pseudomonas, Achromobacter, Sphingomonas, Arthrobacter, Trichoderma, and Aspergillus. frontiersin.orgnih.govnih.gov These microorganisms harbor the specific enzymes necessary to initiate and complete the degradation process.

The biotransformation of this compound is orchestrated by specific enzymes that catalyze each step of the degradation pathway. These enzymes primarily belong to the hydrolase and oxidoreductase classes. frontiersin.org

The key enzymes responsible for the initial breakdown of carbamates are carbamate hydrolases or carboxylesterases (EC 3.1.1). nih.gov These enzymes catalyze the hydrolysis of the ester bond, which is the rate-limiting step in the degradation pathway. nih.govnih.gov Several genes encoding carbamate-hydrolyzing enzymes have been identified in bacteria, such as mcd (methylcarbamate degradation), cehA (carbaryl hydrolase), and cahA, which have been implicated in the evolution of this metabolic function. nih.gov

Following the initial hydrolysis, other enzymes are required to metabolize the breakdown products:

Alcohol dehydrogenases and aldehyde dehydrogenases may be involved in the further oxidation of 2-Methoxyethanol.

Monoamine oxidases or other amine-degrading enzymes can process the methylamine released.

In some metabolic contexts, cytochrome P450 (P450) monooxygenases and flavin-containing monooxygenases (FMOs) can also play a role, particularly in oxidative steps of metabolism. longdom.orgnih.gov

These enzymatic systems, working in concert within a single microorganism or a microbial consortium, ensure the efficient breakdown and mineralization of the carbamate compound. nih.gov

Table 4: Key Enzymes in the Biotransformation of Carbamates

| Enzyme Class | Specific Enzyme Type | Role in Degradation Pathway | Gene Examples |

|---|---|---|---|

| Hydrolases | Carbamate Hydrolase / Carboxylesterase | Catalyzes the initial hydrolysis of the carbamate ester bond. nih.govnih.gov | mcd, cehA, cahA nih.gov |

| Oxidoreductases | Alcohol Dehydrogenase | Oxidation of the resulting alcohol (2-Methoxyethanol). | Not specific to carbamates |

| Oxidoreductases | Aldehyde Dehydrogenase | Oxidation of aldehydes formed from alcohol oxidation. | Not specific to carbamates |

| Oxidoreductases | Monoamine Oxidase | Degradation of the methylamine released. | Not specific to carbamates |

| Monooxygenases | Cytochrome P450 / Flavin-containing Monooxygenase (FMO) | Can be involved in oxidative steps of the metabolic pathway. nih.gov | Not specific to carbamates |

Identification and Environmental Fate of Degradation Products

Sorption and Leaching Behavior in Environmental Matrices (e.g., Soil, Sediment)

The mobility of a chemical in the environment is largely governed by its sorption (adhesion to soil or sediment particles) and leaching (movement through the soil with water) characteristics. For this compound, specific data on its sorption coefficient (Koc or Kd) and its leaching potential in different soil types are not extensively documented in publicly available scientific literature.

The behavior of other carbamates can offer some general insights. For instance, the sorption of carbamates in soil is influenced by factors such as the organic matter content and the type of clay minerals present. semanticscholar.org Some carbamates are known to have a low-to-moderate sorption capacity, which can correlate with a higher potential for leaching, especially in soils with low organic matter. nih.gov The water solubility of a carbamate is a crucial factor, with higher solubility often leading to greater mobility and leaching potential. who.int However, it is important to note that the behavior of one carbamate cannot be directly extrapolated to another, as small differences in chemical structure can significantly alter environmental fate. who.int

Studies on carbamates like carbofuran (B1668357) and carbaryl (B1668338) have shown that their retention in soil can vary significantly depending on the soil composition, with higher organic carbon and certain clay contents generally leading to increased sorption and reduced leaching. semanticscholar.org The pH of the soil can also play a role in the sorption of some pesticides. semanticscholar.org Without specific experimental data for this compound, its precise sorption and leaching profile remains undetermined.

Derivatization, Structural Modification, and Analog Synthesis of 2 Methoxyethyl Carbamate

Strategies for Modifying the Carbamate (B1207046) Moiety

The carbamate group (–NH–C(=O)–O–) is a hybrid of an amide and an ester, and its chemical reactivity reflects this dual nature. nih.gov Modifications can be targeted at the nitrogen atom or the carbonyl group, providing a versatile platform for creating a diverse library of derivatives. acs.org

The most common derivatization strategy for 2-methoxyethyl carbamate involves substitution at the nitrogen atom. The hydrogen atom on the nitrogen can be replaced with a wide variety of alkyl, aryl, or heterocyclic groups. This is typically achieved through two primary synthetic routes: the reaction of 2-methoxyethyl chloroformate with a primary or secondary amine, or the reaction of 2-methoxyethanol (B45455) with an isocyanate. wikipedia.org

Research has demonstrated the synthesis of numerous N-substituted derivatives. For instance, reacting 2-methoxyethyl chloroformate with amines such as 4-iodoaniline (B139537) yields N-aryl derivatives like 2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate. smolecule.com More complex heterocyclic systems can also be introduced. The synthesis of (2-methoxyethyl) 5-propylthio-1H-benzimidazole-2-yl carbamate (MEABZ), a benzimidazole (B57391) derivative, has been reported. sci-hub.senih.gov In another example, a complex derivative for potential pharmaceutical use, 2-methoxyethyl n-[4-[[4-(6-chloronaphthalen-2-yl)sulfonyl-2-oxopiperazin-1-yl]methyl]-1-pyridin-4-ylpiperidin-4-yl]carbamate, was synthesized, showcasing the utility of this carbamate in building elaborate molecular architectures. google.com

Furthermore, the nitrogen atom can be modified post-synthesis. Polycarbamates can react with aldehydes, such as formaldehyde, to introduce N-methylol groups (–N(CH₂OH)–), which can be valuable for creating cross-linked resins. google.com

| Derivative Name | Structure | Synthetic Precursors | Reference |

|---|---|---|---|

| 2-Methoxyethyl N-(2,6-dimethylphenyl)carbamate |  | 2-Methoxyethanol and 2,6-dimethylphenyl isocyanate | |

| (2-Methoxyethyl) 5-propylthio-1H-benzimidazole-2-yl carbamate (MEABZ) |  | 2-Amino-5-propylthiobenzimidazole and 2-methoxyethyl chloroformate | sci-hub.senih.gov |

| 2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate | ![Structure of 2-Methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](https://i.imgur.com/example3.png) | 4-Iodoaniline and 2-methoxyethyl chloroformate | smolecule.com |

| 2-Methoxyethyl n-[4-[[4-(6-chloronaphthalen-2-yl)sulfonyl-2-oxopiperazin-1-yl]methyl]-1-pyridin-4-ylpiperidin-4-yl]carbamate | Corresponding piperidinyl amine and 2-methoxyethyl chloroformate | google.com |

Modification of the carbonyl group (C=O) of the carbamate moiety is less frequent than N-substitution but represents an important strategy for creating structural analogs. The primary approach involves replacing the carbonyl oxygen atom with a sulfur atom to yield a thiocarbamate, or replacing both oxygen atoms with sulfur to form a dithiocarbamate (B8719985). nih.gov These sulfur analogs can exhibit different chemical reactivity, metal-binding properties, and biological activities compared to their oxygen-containing counterparts.

A notable example involves the synthesis of organotin(IV) complexes using a (2-methoxyethyl)-methyldithiocarbamate ligand. researchgate.net In this case, the ligand is synthesized from (2-methoxyethyl)-methylamine and carbon disulfide, effectively replacing the carbonyl group of a conceptual N-methyl-2-methoxyethyl carbamate with a thiocarbonyl group (C=S) and the ester oxygen with a second sulfur atom. researchgate.net The lower electrophilicity of the carbamate carbonyl carbon compared to an ester makes some transformations challenging, often requiring catalysis or more forcing conditions. rsc.org

| Compound Type | General Structure | Key Feature |

|---|---|---|

| Carbamate |  | C=O group |

| Thiocarbamate |  | C=S group (replaces C=O) |

| Dithiocarbamate |  | C=S group and second sulfur atom (replaces ether oxygen) |

Exploration of the Methoxyethyl Side Chain Modifications

The 2-methoxyethyl portion of the molecule provides another key site for structural variation, influencing properties like hydrophilicity, steric bulk, and metabolic stability.

Homologation involves the extension of the alkyl chain between the ether oxygen and the carbamate oxygen. For example, extending the ethylene (B1197577) (–CH₂CH₂–) bridge to a propylene (B89431) (–CH₂CH₂CH₂–) bridge would yield 3-methoxypropyl carbamate. Such modifications can be achieved by utilizing different starting materials in the synthesis, for example, by using 3-methoxy-1-propanol (B72126) instead of 2-methoxyethanol. Standard synthetic organic chemistry methodologies, such as the Arndt-Eistert homologation, provide a conceptual basis for chain extension, although direct synthesis from the corresponding alcohol is more common. ambeed.com In related complex molecules, a one-carbon homologation of a side chain has been successfully demonstrated, underscoring the viability of this approach to fine-tune molecular spacing and flexibility. jst.go.jp

| Compound Name | Structure | Description |

|---|---|---|

| This compound |  | Parent compound with an ethylene bridge. |

| 3-Methoxypropyl carbamate |  | Homologated analog with a propylene bridge. |

The terminal methoxy (B1213986) (–OCH₃) group can be readily exchanged for other alkoxy or alkyl groups to alter the molecule's lipophilicity and hydrogen-bonding capacity. Synthetically, this is most easily accomplished by using a different alcohol during the initial carbamate formation. thieme-connect.de For example, using 2-ethoxyethanol (B86334) or 2-propoxyethanol (B165432) would result in the corresponding 2-ethoxyethyl carbamate or 2-propoxyethyl carbamate.

An interesting analog is created by replacing the methoxy group with a hydroxyl group, yielding 2-hydroxyethyl carbamate. The synthesis of (2-hydroxyethyl) 5-propylthio-1H-benzimidazole-2-yl carbamate (HEABZ), an analog of the aforementioned MEABZ, highlights this strategy. sci-hub.senih.gov This single modification from a methoxy to a hydroxyl group can significantly impact properties such as water solubility and biological interactions.

| Compound Name | Side Chain Structure | Starting Alcohol | Reference |

|---|---|---|---|

| This compound | -CH₂CH₂OCH₃ | 2-Methoxyethanol | thieme-connect.de |

| 2-Ethoxyethyl carbamate | -CH₂CH₂OCH₂CH₃ | 2-Ethoxyethanol | N/A (by analogy) |

| 2-Hydroxyethyl carbamate | -CH₂CH₂OH | Ethylene glycol | sci-hub.senih.gov (as part of a larger molecule) |

| 2-(Benzyloxy)ethyl carbamate | -CH₂CH₂OCH₂Ph | 2-(Benzyloxy)ethanol | N/A (by analogy) |

Synthesis of Polymeric and Oligomeric Derivatives Incorporating this compound Units

The carbamate linkage is a fundamental component of polyurethanes, one of the most versatile classes of polymers. wikipedia.org The this compound structure can be incorporated into oligomers and polymers either as a pendant group or as part of the polymer backbone to impart specific properties.

In the field of antisense oligonucleotides, carbamate linkages have been used to replace the natural phosphodiester backbone of DNA to increase enzymatic resistance. researchgate.net To offset a potential decrease in binding affinity from this modification, locked nucleic acid (LNA) sugars have been combined with carbamate (CBM) linkages. Oligonucleotides containing repeating LNA-CBM-DNA units have been synthesized, demonstrating the integration of carbamate functionalities into complex biomolecular oligomers. researchgate.netgoogle.com

The formation of polyurethanes involves the reaction of a diol with a diisocyanate. By using monomers containing the 2-methoxyethyl group, polymers with this specific side chain can be created. A more direct route to polymers with carbamate groups in the backbone is the reaction of bis(cyclic carbonate)s with diamines, which produces poly(hydroxy-urethane)s. mdpi.com Additionally, urethane (B1682113) (meth)acrylate mixtures, formed by reacting polymerizable polyoxyethylene derivatives with polyisocyanates, are used to create cross-linked polymeric films with carbamate linkages providing key structural connections. google.com The synthesis of thermoresponsive polymers like poly(N,N-bis(2-methoxyethyl)acrylamide) further shows the utility of the methoxyethyl group in designing advanced polymeric materials, although in this case it is not part of a carbamate structure. researchgate.net

| Structure Type | Description | Synthetic Approach | Reference |

|---|---|---|---|

| Carbamate-Linked Oligonucleotide | An oligomer where carbamate groups replace some of the natural phosphodiester bonds in the backbone of a nucleic acid analog. | Solid-phase synthesis using phosphoramidite (B1245037) chemistry with carbamate-containing building blocks. | researchgate.net |

| Polyurethane | A polymer characterized by repeating urethane (carbamate) linkages in its main chain. | Step-growth polymerization of diols with diisocyanates. | wikipedia.orggoogle.com |

| Poly(hydroxy-urethane) | A type of polyurethane containing hydroxyl groups, often synthesized via non-isocyanate routes. | Ring-opening polymerization of bis(cyclic carbonate)s with diamines. | mdpi.com |

Structure-Reactivity Relationship Studies of this compound Derivatives

The examination of structure-reactivity relationships in derivatives of this compound is crucial for understanding how molecular modifications influence their chemical behavior and biological activity. Research in this area has revealed that even subtle changes to the molecular architecture can lead to significant differences in reactivity and efficacy.

One notable area of investigation involves the incorporation of the this compound moiety into larger, more complex molecules, such as benzimidazole-based anthelmintics and anticancer agents. In a study focused on albendazole (B1665689) derivatives, a compound known as (2-methoxyethyl) 5-propylthio-1H-benzimidazole-2-yl carbamate (MEABZ) was synthesized and evaluated. sci-hub.senih.gov This research highlighted a distinct structure-activity relationship. MEABZ demonstrated significantly greater cytotoxicity against certain cancer cell lines compared to the parent compound, albendazole. nih.gov Conversely, its synthesized isomers, N1-(2-methoxyethoxycarbonyl)-2-amino-5-propylthiobenzimidazole and N1-(2-methoxyethoxycarbonyl)-2-amino-6-propylthiobenzimidazole, exhibited no activity. nih.gov This finding underscores the critical importance of the precise substitution pattern on the benzimidazole ring system for the compound's biological function. The relative positions of the carbamate and propylthio groups are evidently key determinants of cytotoxic potential.

Further illustrating the impact of the 2-methoxyethyl group, studies on carmofur (B1668449) analogs have provided additional insights. Carmofur is a fluorouracil derivative used in chemotherapy. A synthesized analog, a methoxyethyl urethane derivative of 5-fluorouracil, was compared with other analogs having different side chains. biorxiv.org The relatively hydrophilic nature of the 2-methoxyethyl side chain was found to influence the compound's inhibitory activity against the main protease (Mpro) of SARS-CoV-2. biorxiv.org Specifically, the methoxyethyl analog exhibited an inhibitory effect on Mpro activity that was comparable to that of carmofur itself. biorxiv.org This suggests that the electronic and hydrophilic properties conferred by the methoxyethyl group can be favorable for maintaining biological activity in this class of compounds.

In the context of prodrug design for gene-directed enzyme prodrug therapy (GDEPT), the 2-methoxyethoxy side chain has also been explored. sci-hub.box A series of 4-nitrobenzyl carbamate prodrugs were synthesized with various side chains to act as substrates for the E. coli B nitroreductase enzyme. sci-hub.box Among these, analogs bearing a neutral methoxyethoxy side chain were identified as good substrates for the enzyme, as indicated by their cytotoxicity ratios. sci-hub.box The selectivity of these prodrugs for the nitroreductase enzyme was observed to decrease with an increase in the size of the side chain or the introduction of a basic amine group. sci-hub.box This demonstrates a clear relationship between the structure of the carbamate's side chain and its recognition and processing by the target enzyme.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methoxyethyl Carbamate in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Methoxyethyl carbamate (B1207046) from complex sample matrices, thereby enabling its accurate quantification. The choice of chromatographic method and detector is critical and depends on the specific requirements of the analysis, such as required sensitivity, matrix complexity, and available instrumentation.

Gas Chromatography (GC) with Advanced Detection (e.g., NPD, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, many carbamates, including potentially 2-Methoxyethyl carbamate, are thermally labile, which can lead to degradation in the hot GC injection port and column. qscience.com This thermal instability necessitates careful method development, often involving derivatization to create a more thermally stable and volatile analogue. epa.gov

For the detection of carbamates, Nitrogen-Phosphorus Detectors (NPD) and Electron Capture Detectors (ECD) offer enhanced sensitivity and selectivity over more general detectors like the Flame Ionization Detector (FID). NPD is particularly sensitive to compounds containing nitrogen and phosphorus, making it well-suited for the detection of carbamates. ECD is highly sensitive to electrophilic compounds, and while not all carbamates have a strong electrophilic response, derivatization can be employed to introduce moieties that are readily detected by ECD.

Challenges in GC analysis of carbamates include their susceptibility to degradation, which can result in poor chromatographic peak shape and inaccurate quantification. qscience.com Despite these challenges, GC-based methods remain a viable option, especially when coupled with derivatization techniques that improve the analyte's thermal stability.

High-Performance Liquid Chromatography (HPLC) with Modern Detectors (e.g., PDA, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of thermally labile and polar compounds like carbamates, as it avoids the high temperatures associated with GC. unito.it A common approach for HPLC analysis of carbamates involves separation on a reversed-phase C18 column. unito.itusgs.gov

Detection in HPLC can be achieved using various detectors. A Photodiode Array (PDA) detector measures absorbance across a range of UV-visible wavelengths, providing spectral information that can aid in peak identification and purity assessment. usgs.gov However, for trace-level analysis, the sensitivity of UV detection may be insufficient.

Fluorescence detection offers significantly higher sensitivity and selectivity for certain analytes. For carbamates that are not naturally fluorescent, a post-column derivatization step is often employed. nemi.govchromatographyonline.com This involves reacting the carbamate after it elutes from the HPLC column with a reagent, such as o-phthalaldehyde (B127526) (OPA), to form a highly fluorescent derivative that can be detected at very low concentrations. nemi.govtechnolabsys.com EPA Method 531.2, for instance, utilizes this technique for the determination of carbamates in drinking water. chromatographyonline.com

Below is a table summarizing typical HPLC conditions for carbamate analysis:

| Parameter | Typical Conditions | Source |

| Column | Reversed-phase C18 | unito.itusgs.gov |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and/or methanol (B129727) and water | chrom-china.comsielc.com |

| Detector | Photodiode Array (PDA) or Fluorescence with post-column derivatization | usgs.govnemi.govchromatographyonline.com |

| Post-Column Reagent | o-phthalaldehyde (OPA) and 2-mercaptoethanol | nemi.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. unito.itdiva-portal.org

The enhanced resolving power of UPLC is particularly beneficial for separating multiple carbamate compounds in a single run, even in complex matrices. waters.com The increased peak heights resulting from the sharper peaks in UPLC also lead to lower detection limits. waters.com For the analysis of carbamates, UPLC methods often employ similar stationary phases (e.g., C18) and mobile phases as HPLC but with significantly shorter run times. chrom-china.com

Hyphenated Techniques for Enhanced Selectivity and Sensitivity

To achieve the highest levels of selectivity and sensitivity, chromatographic systems are often coupled with mass spectrometry (MS), a technique known as a hyphenated technique.

GC-Mass Spectrometry (GC-MS)

While GC analysis of carbamates can be challenging due to their thermal lability, coupling GC with a mass spectrometer (GC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragment ions. qscience.com The mass spectrum serves as a "chemical fingerprint," offering a high degree of confidence in the identification of this compound.